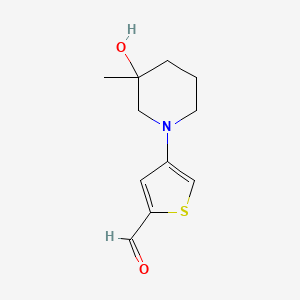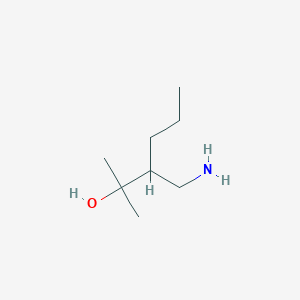
3-(Aminomethyl)-2-methylhexan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Aminomethyl)-2-methylhexan-2-ol is an organic compound with a complex structure that includes an amino group, a methyl group, and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-2-methylhexan-2-ol can be achieved through several methods. One common approach involves the reaction of 3-aminomethyl-5-methylhexanoic acid with appropriate reagents under controlled conditions . Another method includes the use of sodium hydride and tetrahydrofuran in acetonitrile, followed by methyl acetate, which is then heated under reflux .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature control and pH adjustment, are critical to the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-(Aminomethyl)-2-methylhexan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydroxyl group into a carbonyl group.
Reduction: Reduction reactions can convert the amino group into other functional groups, such as amines.
Substitution: The compound can undergo substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, sodium hydride, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while substitution reactions can yield a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
3-(Aminomethyl)-2-methylhexan-2-ol has several scientific research applications:
Mecanismo De Acción
The mechanism by which 3-(Aminomethyl)-2-methylhexan-2-ol exerts its effects involves interactions with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the hydroxyl group can participate in various chemical reactions, further modulating the compound’s activity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other amino alcohols and methyl-substituted hexanols. Examples are 3-aminomethyl-5-methylhexanoic acid and 3-(aminomethyl)phenylboronic acid .
Uniqueness
What sets 3-(Aminomethyl)-2-methylhexan-2-ol apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it a valuable compound in both research and industrial applications .
Propiedades
Fórmula molecular |
C8H19NO |
|---|---|
Peso molecular |
145.24 g/mol |
Nombre IUPAC |
3-(aminomethyl)-2-methylhexan-2-ol |
InChI |
InChI=1S/C8H19NO/c1-4-5-7(6-9)8(2,3)10/h7,10H,4-6,9H2,1-3H3 |
Clave InChI |
KFLMVZQZBNNDKS-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CN)C(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(2,4-Dimethylphenyl)ethyl]cyclopropanamine](/img/structure/B13194778.png)
![3-([1-(Chloromethyl)cyclopropyl]methyl)furan](/img/structure/B13194786.png)
![1-{4,8-Diazatricyclo[5.2.2.0,2,6]undecan-8-yl}-2,2-dimethylpropan-1-one](/img/structure/B13194793.png)

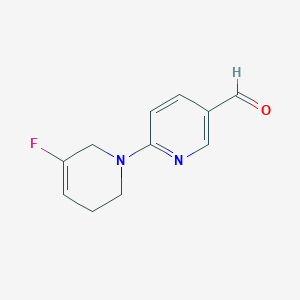
![N-[(3-Formylphenyl)methyl]-2-methylpropanamide](/img/structure/B13194810.png)

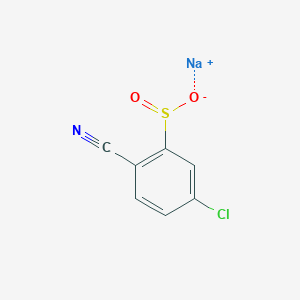
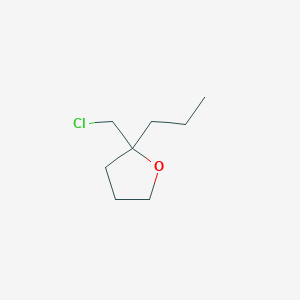
![2-{1-[(Tert-butyldimethylsilyl)oxy]-3,3-dimethylcyclobutyl}acetaldehyde](/img/structure/B13194835.png)
![tert-Butyl N-[5-(4-nitrophenyl)-5-oxopentyl]carbamate](/img/structure/B13194837.png)
![2-Methyl-N-[2-(pyrrolidin-3-YL)ethyl]pentanamide](/img/structure/B13194839.png)
![Methyl 4-[(dimethylamino)methyl]pyridine-2-carboxylate](/img/structure/B13194846.png)
